molecular formula C16H18N2O2 B12980293 (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione

(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione

Cat. No.: B12980293
M. Wt: 270.33 g/mol
InChI Key: FOEMSRZJCARMAV-XDQVBPFNSA-N
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Description

(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives and is characterized by its hexahydro structure, which includes a benzyl group and an epiminomethano bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable benzylamine derivative, followed by cyclization with a dione compound. The reaction conditions usually involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The benzyl group and other substituents can undergo substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can lead to the formation of various substituted isoindole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged in various applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-isoindole-1,3(2H)-dione
  • (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-trione
  • (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-tetraone

Uniqueness

The uniqueness of (3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione lies in its specific structural features, such as the epiminomethano bridge and the benzyl group These features confer unique chemical and biological properties, distinguishing it from other similar compounds

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

(1R,2S,6S,7S)-4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane-3,5-dione

InChI

InChI=1S/C16H18N2O2/c19-15-13-11-6-7-12(17-8-11)14(13)16(20)18(15)9-10-4-2-1-3-5-10/h1-5,11-14,17H,6-9H2/t11-,12-,13-,14+/m0/s1

InChI Key

FOEMSRZJCARMAV-XDQVBPFNSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@H]([C@@H]1CN2)C(=O)N(C3=O)CC4=CC=CC=C4

Canonical SMILES

C1CC2C3C(C1CN2)C(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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